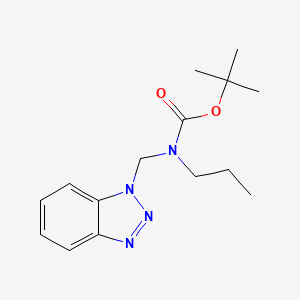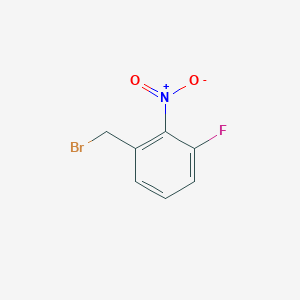
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many biologically active compounds . The molecule also contains a fluorophenyl group and a dimethoxybenzamide group, which are common functional groups in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the 3D structure and conformation of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, and the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Development of Novel Compounds
Development of Novel Synthesis Routes : Research on developing practical and scalable synthetic routes for compounds like YM758 monophosphate, which involves similar structural motifs such as fluoro-substituted benzamides and pyrrolidinyl groups. These efforts aim to improve synthesis efficiency and yield for potential therapeutic agents (Yoshida et al., 2014).
Discovery of Selective Kinase Inhibitors : Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These studies highlight the compound's efficacy in tumor stasis in animal models, demonstrating the potential for cancer treatment applications (Schroeder et al., 2009).
Biological Evaluation and Therapeutic Applications
Neurokinin-1 Receptor Antagonists : Synthesis and evaluation of water-soluble neurokinin-1 receptor antagonists suitable for intravenous and oral administration, indicating potential therapeutic applications in treating conditions like emesis and depression (Harrison et al., 2001).
Progesterone Receptor Modulators : Research into the design, synthesis, and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators, leading to potential applications in female healthcare, such as contraception and treatment of fibroids and endometriosis (Fensome et al., 2008).
Pharmacokinetics and Metabolism Studies
- Investigation of Long-Term Retention : Studies on the long-term retention of unchanged compounds and their metabolites in the eyeball and thoracic aorta of rats. Such research provides insights into the pharmacokinetics and tissue distribution of novel therapeutic agents, informing safety and efficacy assessments (Umehara et al., 2009).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it is a potential drug candidate, future studies could focus on optimizing its pharmacological activity, studying its pharmacokinetics and pharmacodynamics, and evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-15-6-7-16(17(10-15)26-2)19(24)21-13-9-18(23)22(11-13)14-5-3-4-12(20)8-14/h3-8,10,13H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCCFYHCHXQGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2677876.png)
![N-(2,5-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2677877.png)

![N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2677879.png)

![2-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2677882.png)

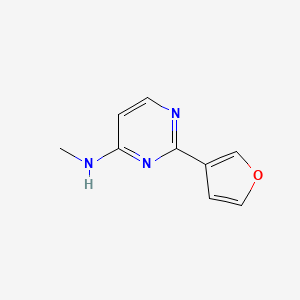
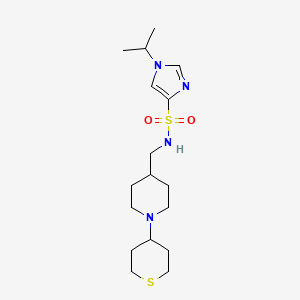
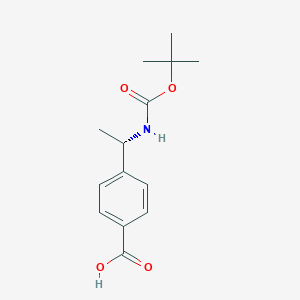
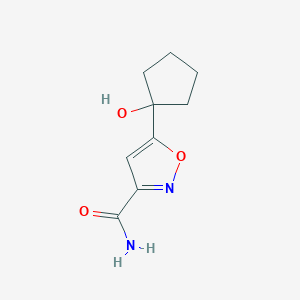
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)
